4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that contains both pyrrole and pyridine ringsThe presence of the nitro group and the hydroxyl group in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . They play a crucial role in organ development and wound healing .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs prevents this activation, thereby inhibiting the signaling pathways regulated by these receptors .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates several processes, including organ development, cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these processes, particularly those involved in cell proliferation and migration .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and receptors. It interacts with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes including cell proliferation, differentiation, and migration . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the associated biochemical pathways. This interaction is characterized by high specificity and potency, making this compound a valuable inhibitor in biochemical studies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis by targeting FGFRs . Additionally, it affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth. By modulating these pathways, this compound can alter gene expression and metabolic activities within the cell, leading to significant changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades that are essential for cell proliferation and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of target enzymes over extended periods . Its degradation products may also have biological activity, which can complicate the interpretation of long-term studies. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of target enzymes. These findings underscore the importance of dose optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which catalyze the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted in the urine. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme induction and inhibition, which can affect the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of this compound to specific subcellular compartments. These modifications can also affect the compound’s stability and activity, highlighting the importance of subcellular localization in its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 1H-pyrrolo[2,3-b]pyridin-5-ol using nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridin-5-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: Contains a chloro group instead of a nitro group, which affects its reactivity and applications.
1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol:
Uniqueness
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol is unique due to the presence of both a nitro group and a hydroxyl group, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds .
Properties
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-3-9-7-4(1-2-8-7)6(5)10(12)13/h1-3,11H,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWVNUXLIKFJBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286817 | |
Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-01-4 | |
Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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